molecular formula P2Se5+2 B14277018 CID 71341071 CAS No. 133323-68-9

CID 71341071

Cat. No.: B14277018
CAS No.: 133323-68-9
M. Wt: 456.8 g/mol
InChI Key: QVBWIABBRNXSDL-UHFFFAOYSA-N
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Description

Compound CID 71341071, also known as N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide, is a synthetic organic molecule with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a morpholine ring, a pyran ring, and a thianthrene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71341071 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thianthrene moiety: This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors.

    Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

    Formation of the pyran ring: This is achieved through cyclization reactions, often under acidic or basic conditions.

    Final assembly: The final compound is synthesized by coupling the intermediate compounds through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the thianthrene moiety, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at various functional groups, such as the carbonyl groups in the pyran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under controlled temperatures.

Major Products:

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: this compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes.

Medicine:

    Drug Development: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: The compound’s properties make it a valuable component in the formulation of new drugs.

Mechanism of Action

The mechanism by which CID 71341071 exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, affecting processes like metabolism, cell growth, and apoptosis.

Comparison with Similar Compounds

    N-methyl-2-((4-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-1-yl)oxy)-N-(2-(pyridin-2-yl)ethyl)acetamide analogs: These compounds share a similar core structure but differ in functional groups, affecting their reactivity and applications.

    Thianthrene derivatives: Compounds with similar thianthrene moieties but different substituents, which can alter their chemical and biological properties.

Uniqueness: CID 71341071 stands out due to its combination of a morpholine ring, a pyran ring, and a thianthrene moiety, which confer unique chemical reactivity and biological activity

Properties

CAS No.

133323-68-9

Molecular Formula

P2Se5+2

Molecular Weight

456.8 g/mol

InChI

InChI=1S/P2Se5/c3-1-4-6-2(3)7-5-1/q+2

InChI Key

QVBWIABBRNXSDL-UHFFFAOYSA-N

Canonical SMILES

[P+]12=[Se][Se]=[P+]([Se]1)[Se]=[Se]2

Origin of Product

United States

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